Citric acid, ammonium iron salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

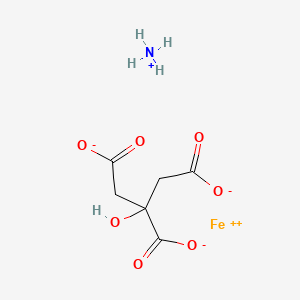

Citric acid, ammonium iron salt, also known as ammonium ferric citrate, is a coordination compound consisting of citric acid, ammonium ions, and ferric ions. This compound is known for its high solubility in water and its ability to act as a chelating agent, binding metal ions and making them soluble. It is commonly used in various industrial and scientific applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of citric acid, ammonium iron salt typically involves the reaction of citric acid with ferric chloride and ammonium hydroxide. The reaction can be represented as follows:

Citric acid+Ferric chloride+Ammonium hydroxide→Ammonium ferric citrate+Water

The reaction conditions usually involve dissolving citric acid in water, followed by the addition of ferric chloride and ammonium hydroxide under controlled pH conditions. The mixture is then stirred and heated to facilitate the formation of ammonium ferric citrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving additional purification steps such as crystallization and filtration to obtain the final product .

化学反応の分析

Types of Reactions

Citric acid, ammonium iron salt undergoes various chemical reactions, including:

Oxidation: The ferric ions in the compound can undergo redox reactions, where they are reduced to ferrous ions.

Complexation: The citric acid component can form complexes with other metal ions, enhancing their solubility.

Decomposition: Under certain conditions, the compound can decompose to release ammonia, ferric oxide, and citric acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ferric oxide and citric acid derivatives, while complexation reactions may produce various metal-citrate complexes .

科学的研究の応用

Citric acid, ammonium iron salt has a wide range of scientific research applications, including:

作用機序

The mechanism of action of citric acid, ammonium iron salt involves its ability to chelate metal ions, forming stable complexes. This chelation process enhances the solubility and bioavailability of metal ions, making them more accessible for various biochemical and industrial processes. The compound’s molecular targets include metal ions such as iron, which it binds to through its carboxylate and hydroxyl groups .

類似化合物との比較

Similar Compounds

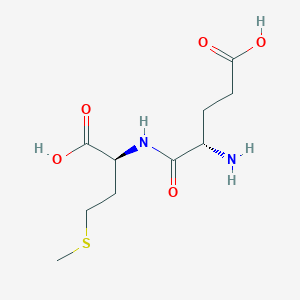

Ferric citrate: Similar to ammonium ferric citrate but less soluble in water.

Sodium citrate: Another citrate compound used for its chelating properties but does not contain iron.

Potassium citrate: Used for similar applications but with different solubility and reactivity properties.

Uniqueness

Citric acid, ammonium iron salt is unique due to its high solubility in water and its ability to act as both a chelating agent and a source of iron. This makes it particularly useful in applications where both properties are required, such as in medical treatments for iron deficiency and in industrial processes requiring metal ion solubilization .

特性

Key on ui mechanism of action |

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |

|---|---|

CAS番号 |

7050-19-3 |

分子式 |

C6H11FeNO7 |

分子量 |

265.00 g/mol |

IUPAC名 |

azane;2-hydroxypropane-1,2,3-tricarboxylic acid;iron |

InChI |

InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3 |

InChIキー |

PLKYGPRDCKGEJH-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Fe+2] |

正規SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.N.[Fe] |

密度 |

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |

Key on ui other cas no. |

7050-19-3 |

物理的記述 |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |

関連するCAS |

1185-57-5 (Parent) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。